Product packaging for Ethyl 3-chloro-6-cyanopicolinate(Cat. No.:CAS No. 1436504-94-7)

Ethyl 3-chloro-6-cyanopicolinate

Cat. No.: B2659564
CAS No.: 1436504-94-7
M. Wt: 210.62
InChI Key: MXRGLEBNKYIPJP-UHFFFAOYSA-N
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Description

Contextual Significance of Picolinate (B1231196) Scaffolds in Contemporary Chemical Synthesis

Picolinate scaffolds, which are derivatives of picolinic acid (pyridine-2-carboxylic acid), represent a cornerstone in contemporary chemical synthesis. wikipedia.org The pyridine (B92270) ring, being aromatic and electron-deficient, facilitates π-π stacking and hydrogen bond interactions, which enhances binding affinity to biological targets. nih.gov The presence of a carboxylic group, or its ester derivative, adds polarity and can coordinate with metal ions, a property that is particularly useful in enzyme inhibition and catalysis. nih.govresearchgate.net

The versatility of the picolinate framework allows for straightforward modifications, enabling chemists to fine-tune the steric and electronic properties of molecules. nih.gov This has led to their use in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and functional materials. chemrxiv.orgnih.gov Picolinic acid itself is a metabolite of tryptophan and acts as a chelating agent for various metal ions within the human body. wikipedia.orgdrugbank.com In synthesis, this chelating ability is harnessed to create stable metal complexes with defined geometries, which are valuable in catalysis and materials science. researchgate.netrsc.orgnih.gov Furthermore, multicomponent reactions have been developed for the efficient synthesis of picolinate derivatives, highlighting the ongoing innovation in accessing these valuable scaffolds. rsc.org

Strategic Importance of Halogenated and Nitrile-Substituted Pyridine Derivatives in Organic Chemistry

The introduction of halogen and nitrile substituents onto the pyridine ring is a key strategy in organic chemistry for creating diverse and highly functionalized molecules. chemrxiv.orgnih.gov Halopyridines are crucial intermediates in both pharmaceutical and agrochemical research. nih.govchemrxiv.org The carbon-halogen bond serves as a versatile handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures from simpler precursors. chemrxiv.org The regioselective halogenation of pyridines is a vital synthetic operation for building structure-activity relationships (SAR) in drug discovery programs. chemrxiv.orgnih.gov

Nitrile-substituted pyridines are equally important. The nitrile group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring. It is also a valuable synthetic precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. The synthesis of furopyridine derivatives, for example, can start from cyanopyridines. researchgate.net The combination of both halogen and nitrile groups on a pyridine scaffold creates a highly activated and versatile building block for organic synthesis.

Positioning of Ethyl 3-chloro-6-cyanopicolinate within Advanced Chemical Research Paradigms

This compound is a polysubstituted pyridine derivative that embodies the strategic advantages of both picolinate esters and halogenated cyanopyridines. Its molecular structure features three distinct and reactive functional groups—an ethyl ester, a chloro substituent, and a cyano group—positioned at specific locations on the pyridine core. This unique arrangement makes it a highly valuable intermediate in advanced chemical research.

The compound serves as a versatile platform for the synthesis of more complex molecules. The chlorine atom at the 3-position can be displaced or used in cross-coupling reactions. The nitrile group at the 6-position can undergo a variety of transformations. The ethyl ester at the 2-position can be hydrolyzed, aminated, or otherwise modified. This trifunctional nature allows for a programmed, stepwise elaboration of the molecular structure, enabling the efficient construction of compound libraries for high-throughput screening in drug and agrochemical discovery. While specific research applications are often proprietary, its structure strongly suggests its role as a key building block for creating novel compounds with potential biological activity.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C9H7ClN2O2
CAS Number 1436504-94-7 chemicalbook.com
Molecular Weight 210.62 g/mol
SMILES CCOC(=O)c1nc(ccc1Cl)C#N ivychem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O2 B2659564 Ethyl 3-chloro-6-cyanopicolinate CAS No. 1436504-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-6-cyanopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)4-3-6(5-11)12-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRGLEBNKYIPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Chloro 6 Cyanopicolinate and Analogous Structures

Retrosynthetic Analysis and Established Synthetic Routes to the Picolinate (B1231196) Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For Ethyl 3-chloro-6-cyanopicolinate, the analysis begins by disconnecting the ester, chloro, and cyano functionalities to identify key precursor molecules.

The primary disconnection is the ester linkage, which simplifies the target molecule to 3-chloro-6-cyanopicolinic acid and ethanol (B145695). Further disconnection of the chloro and cyano groups from the pyridine (B92270) ring leads back to a simpler picolinic acid core. The synthesis of the picolinate core itself can be achieved through various established methods, often involving the cyclization of acyclic precursors. numberanalytics.com One common strategy is the condensation of aldehydes and ammonia. numberanalytics.com

Direct and Indirect Introduction of Halogen and Cyano Functionalities onto the Pyridine Nucleus

The introduction of chloro and cyano groups onto the pyridine ring requires regioselective functionalization, which can be a significant challenge due to the electronic nature of the pyridine ring. nih.gov

Achieving regioselective chlorination of the pyridine nucleus is a critical step. While direct functionalization of pyridine can be difficult, several methods have been developed. rsc.org One approach involves the vapor-phase chlorination of a substituted pyridine, such as 3-cyanopyridine (B1664610), to produce 2-chloro-5-cyanopyridine. googleapis.com Another method utilizes a Selectfluor-promoted reaction with LiCl as the chlorine source for the chlorination of 2-aminopyridines under mild conditions, offering good to high yields and high regioselectivity. rsc.org The reaction of 3-cyanopyridine N-oxide with phosphorus oxychloride in the presence of an organic base can also yield 2-chloro-3-cyanopyridine (B134404) with high selectivity. patsnap.com

The introduction of a cyano group onto the pyridine ring can be accomplished through several methods. A common approach is the substitution of a halogen atom, such as bromine or chlorine, using a cyanide salt, often in a polar solvent like dimethylformamide (DMF). google.com For instance, 2-bromo-3-halogeno-5-trifluoromethylpyridine can be converted to its 2-cyano derivative using cuprous cyanide in DMF. google.com

More recent and "greener" methods aim to avoid the use of heavy metals. One such method involves the use of potassium ferrocyanide as a cyanide source with a palladium catalyst in an organic solvent. google.com This approach is considered more environmentally friendly as it avoids highly toxic cyanides like sodium or potassium cyanide. google.com Another direct cyanation method involves pretreating the pyridine with nitric acid and trifluoroacetic anhydride, followed by reaction with aqueous potassium cyanide, to yield 2-cyanopyridines. researchgate.netthieme-connect.de

Esterification Techniques for the Carboxylate Moiety in this compound Synthesis

The final step in the synthesis of this compound is the formation of the ethyl ester from the corresponding carboxylic acid (3-chloro-6-cyanopicolinic acid). This transformation can be achieved through several standard esterification methods.

One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. Another approach is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride. nih.gov This acyl chloride can then readily react with ethanol to form the desired ethyl ester. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct esterification of the carboxylic acid with ethanol, although this can sometimes be complicated by side reactions. researchgate.net

Exploration of Novel and Greener Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods in chemistry. rasayanjournal.co.in These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. numberanalytics.comrasayanjournal.co.in For the synthesis of pyridine derivatives like this compound, several greener strategies are being explored.

These include the use of microwave-assisted synthesis, which can significantly shorten reaction times and increase yields. nih.govacs.org One-pot multicomponent reactions, where multiple starting materials react in a single reaction vessel to form the final product, are also a key aspect of green chemistry as they reduce the need for purification of intermediate compounds. nih.govresearchgate.net The use of environmentally benign solvents, or even solvent-free conditions, is another important consideration. rasayanjournal.co.in Furthermore, the development of reusable catalysts, such as certain metal-organic frameworks, can contribute to more sustainable synthetic processes. nih.govrsc.org

Comparative Analysis of Synthetic Efficiencies, Yields, and Stereochemical Control

The efficiency and yield of the synthesis of this compound can vary significantly depending on the chosen synthetic route. Below is a comparative analysis of different methodologies.

Interactive Data Table: Comparison of Synthetic Methodologies

Synthetic StepMethodReagentsTypical YieldsAdvantagesDisadvantages
Chlorination Vapor-phase chlorination3-cyanopyridine, Cl2Moderate to GoodContinuous processHigh temperatures required
Chlorination Selectfluor-promoted2-aminopyridine, LiCl, SelectfluorGood to HighMild conditions, high regioselectivityRequires specific starting material
Chlorination From N-oxide3-cyanopyridine N-oxide, POCl3HighHigh selectivityUse of hazardous reagent
Cyanation Halogen substitution2-chloropyridine derivative, CuCNGoodEstablished methodUse of heavy metals
Cyanation Palladium-catalyzed2-chloropyridine, K4[Fe(CN)6], Pd(OAc)2GoodAvoids highly toxic cyanidesRequires catalyst
Cyanation Direct cyanationPyridine, HNO3/TFAA, KCNModerateDirect functionalizationUse of strong acids and cyanide
Esterification Fischer esterificationPicolinic acid, ethanol, H2SO4Moderate to GoodSimple, inexpensiveRequires excess alcohol, equilibrium
Esterification Via acyl chloridePicolinic acid, SOCl2, then ethanolHighHigh yield, irreversibleTwo steps, corrosive reagent
Greener Methods Microwave-assistedVariousOften higher than conventionalShorter reaction timesSpecialized equipment needed
Greener Methods Multicomponent reactionsVariousGood to ExcellentHigh efficiency, less wasteCan be difficult to optimize

Stereochemical control is generally not a major concern in the synthesis of this compound as the molecule is achiral. However, in the synthesis of more complex analogs with stereocenters, the choice of reagents and reaction conditions would become critical to ensure the desired stereochemical outcome.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Chloro 6 Cyanopicolinate

Reactivity Profiles of the Chloro Substituent on the Pyridine (B92270) Ring

The chlorine atom at the C-3 position of the pyridine ring is susceptible to a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions at the C-3 Position

The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNA_r_). youtube.commasterorganicchemistry.com This reactivity is further enhanced by the presence of the electron-withdrawing cyano and ethyl ester groups. However, the position of the chloro group at C-3 is less activated compared to halogens at the C-2 or C-4 positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen. vaia.comyoutube.com Consequently, reactions at the C-3 position often require more forcing conditions, such as elevated temperatures. youtube.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with an amine would proceed via attack at the C-3 carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to yield the corresponding 3-amino derivative. youtube.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleProduct TypeTypical Conditions
AminePrimary or Secondary Amine (e.g., Morpholine)3-Amino-6-cyanopicolinateHigh temperature, often in a sealed tube or under microwave irradiation
AlkoxideSodium Methoxide3-Methoxy-6-cyanopicolinateReflux in methanol (B129727)
ThiolateSodium Thiophenoxide3-(Phenylthio)-6-cyanopicolinateDMF, elevated temperature

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent at the C-3 position of ethyl 3-chloro-6-cyanopicolinate serves as a suitable handle for these transformations. acs.orgsigmaaldrich.com

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This method is widely used to introduce aryl or vinyl substituents at the C-3 position. The choice of ligand for the palladium catalyst is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being employed. acs.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C-3 position and a terminal alkyne. wikipedia.orgnih.govlibretexts.org This reaction is typically cocatalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. wikipedia.org Copper-free conditions have also been developed. nih.gov This reaction is valuable for the synthesis of alkynyl-substituted pyridines. soton.ac.ukresearchgate.net

Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of carbon-nitrogen bonds by coupling the chloropyridine with a primary or secondary amine. nih.govorganic-chemistry.orgyoutube.com This reaction often employs sterically hindered phosphine ligands to facilitate the reductive elimination step of the catalytic cycle. nih.govyoutube.com It offers a milder alternative to traditional nucleophilic aromatic substitution for the synthesis of 3-aminopyridine (B143674) derivatives.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Ligand System (Example)Product Type
SuzukiPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Ethyl 6-cyano-3-phenylpicolinate
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NEthyl 6-cyano-3-(phenylethynyl)picolinate
Buchwald-HartwigAnilinePd₂(dba)₃, XPhos, NaO_t_BuEthyl 6-cyano-3-(phenylamino)picolinate

Other Halogen-Mediated Functional Group Interconversions

Beyond substitution and cross-coupling, the chloro group can be involved in other functional group interconversions. fiveable.meub.eduimperial.ac.uk For example, under specific conditions, it could potentially be reduced to a hydrogen atom, although this is less common than reactions that form new bonds. More complex transformations might involve initial lithiation adjacent to the chlorine, followed by reaction with an electrophile, although the electronics of the ring make this challenging.

Transformations Involving the Cyano Group at the C-6 Position

The cyano group at the C-6 position is a versatile functional group that can be transformed into a variety of other functionalities, most notably amines and carboxylic acid derivatives.

Catalytic Reduction to Aminomethyl Derivatives

The catalytic hydrogenation of the cyano group is a common method to produce the corresponding aminomethylpyridine. nih.gov This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. nih.govdrhazhan.com The reaction can also be performed using other reducing agents like sodium borohydride (B1222165) in the presence of a cobalt or nickel salt. google.com A patent describes the hydrogenation of this compound using Pt/C and di-tert-butyl dicarbonate (B1257347) to afford the Boc-protected aminomethyl derivative. google.com

Table 3: Catalytic Reduction of the Cyano Group

Reagent(s)Catalyst (Example)Product
H₂10% Pd/CEthyl 6-(aminomethyl)-3-chloropicolinate
NaBH₄, CoCl₂Ethyl 6-(aminomethyl)-3-chloropicolinate
H₂, (Boc)₂OPt/CEthyl 3-chloro-6-((tert-butoxycarbonylamino)methyl)picolinate google.com

Hydrolysis and Derivatives Formation (e.g., Amides, Carboxylic Acids)

The cyano group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or amide. lumenlearning.com Partial hydrolysis to the amide is often achievable under milder conditions, while more vigorous conditions lead to the full hydrolysis to the carboxylic acid. google.comacs.orgmasterorganicchemistry.comorganic-chemistry.org

Amide Formation: Treatment with concentrated sulfuric acid or controlled basic hydrolysis can lead to the formation of the picolinamide (B142947) derivative. lumenlearning.com

Carboxylic Acid Formation: Refluxing with strong aqueous acid or base will typically result in the hydrolysis of both the cyano group and the ethyl ester, yielding the corresponding dicarboxylic acid. google.comorganic-chemistry.org Subsequent selective re-esterification would be necessary if the ester at the C-2 position is to be retained.

Table 4: Hydrolysis of the Cyano Group

ConditionsIntermediate ProductFinal Product (after workup)
Conc. H₂SO₄, gentle heatingEthyl 3-chloro-6-(carbamoyl)picolinateEthyl 3-chloro-6-(carbamoyl)picolinate
Aq. NaOH, reflux3-chloro-6-carboxypicolinic acid (dianion)3-chloro-picoline-2,6-dicarboxylic acid

[3+2] Cycloaddition Reactions and Other Nitrile-Based Annulations

The cyano group at the C6 position of this compound is a versatile handle for the construction of fused heterocyclic systems, most notably through [3+2] cycloaddition reactions. The reaction of nitriles with azides to form tetrazoles is a well-established and powerful transformation in heterocyclic chemistry. researchgate.netnih.gov This reaction is formally a 1,3-dipolar cycloaddition and is often facilitated by the use of catalysts. uchicago.edu

The electron-withdrawing character of the pyridine ring, further enhanced by the chloro substituent at the C3 position, activates the nitrile group towards nucleophilic attack by the azide (B81097). The reaction typically proceeds by the coordination of a Lewis acid catalyst, such as a zinc or cobalt(II) salt, to the nitrile nitrogen, which further lowers the LUMO of the nitrile and facilitates the cycloaddition with the azide. nih.govnih.gov The reaction of this compound with sodium azide would be expected to yield the corresponding tetrazolylpicolinate.

Table 1: [3+2] Cycloaddition of this compound with Sodium Azide

ReactantReagentCatalystProduct
This compoundSodium AzideZnCl₂ or Co(II) complexEthyl 3-chloro-6-(1H-tetrazol-5-yl)picolinate

This table illustrates the expected outcome of the [3+2] cycloaddition reaction based on established methodologies for nitrile to tetrazole conversion.

Beyond tetrazole formation, the nitrile group can participate in other annulation reactions to construct various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry. researchgate.net

Reactions at the Ethyl Ester Group

The ethyl ester at the C2 position is another key functional group that allows for a range of chemical transformations, providing access to other important picolinate (B1231196) derivatives such as carboxylic acids, different esters, alcohols, and amides.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification. The reaction is performed by heating the ester in the presence of an excess of water and a strong acid catalyst. The reaction is reversible and typically does not proceed to completion. libretexts.org

Base-Mediated Hydrolysis (Saponification): This is an irreversible process that goes to completion. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction yields the carboxylate salt, which upon acidic workup, provides the free picolinic acid. libretexts.org Divalent metal ions have also been shown to catalyze the hydrolysis of picolinate esters. acs.org

Table 2: Hydrolysis of this compound

Reaction TypeReagentsProduct (after workup)
Acidic HydrolysisH₂O, H₂SO₄ (cat.)3-chloro-6-cyanopicolinic acid
Basic Hydrolysis (Saponification)1. NaOH, H₂O/EtOH 2. HCl (aq)3-chloro-6-cyanopicolinic acid

This table outlines the standard conditions for the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess or as the solvent. researchgate.net For instance, reacting this compound with methanol under acidic or basic conditions would yield Mthis compound. This process is valuable for modifying the properties of the ester, such as its reactivity or solubility. mdpi.comnih.gov

The ethyl ester can be reduced to the corresponding primary alcohol, (3-chloro-6-cyanopyridin-2-yl)methanol. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which can reduce esters to aldehydes at low temperatures, or to primary alcohols if excess reagent and higher temperatures are used. rsc.orgyoutube.commasterorganicchemistry.comchemistrysteps.com

Amide formation from the ethyl ester can be achieved through aminolysis, which involves heating the ester with an amine. However, a more common route is the conversion of the ester to the carboxylic acid via hydrolysis, followed by coupling with an amine using a suitable coupling agent. google.compatsnap.com

Influence of Substituents on the Electrophilic and Nucleophilic Behavior of the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. google.com This effect is significantly amplified in this compound by the presence of two strong electron-withdrawing groups: the chloro group at C3 and the cyano group at C6. These substituents further decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack and very resistant to electrophilic substitution. wikipedia.orgbyjus.commasterorganicchemistry.com

The positions ortho and para to the nitrogen atom (C2, C4, C6) are the most electron-deficient and therefore the most activated towards nucleophilic aromatic substitution (SNAr). lumenlearning.com In this molecule, the chloro group at C3 is not in a position typically activated for SNAr by the ring nitrogen alone. However, the combined electron-withdrawing effect of the C6-cyano and the C2-ester group can influence the reactivity at the C3 and C5 positions.

Chemo- and Regioselectivity Considerations in Multi-Functionalized Picolinate Transformations

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its transformations.

Chemoselectivity: When reacting with a nucleophile, the primary site of attack will be determined by the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles may favor attack at the carbonyl carbon of the ester group, while softer nucleophiles might preferentially attack the electron-deficient pyridine ring, potentially leading to substitution of the chloro group. The nitrile group can also be a site for nucleophilic addition.

Regioselectivity: In the case of nucleophilic aromatic substitution, the position of attack on the pyridine ring is a key consideration. While the chloro group at C3 is a potential leaving group, its displacement via a standard SNAr mechanism is less favorable than at the C2 or C6 positions. However, the strong electron-withdrawing groups can activate the ring sufficiently for substitution to occur. Alternative mechanisms, such as those involving pyridyne intermediates, could also lead to substitution at different positions, though this often requires very strong bases. nih.gov

Strategic Applications of Ethyl 3 Chloro 6 Cyanopicolinate in Advanced Organic Synthesis

Building Block for Diverse Heterocyclic Compound Architectures

The strategic positioning of reactive sites on the pyridine (B92270) ring of ethyl 3-chloro-6-cyanopicolinate makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The chloro and cyano groups are particularly amenable to various chemical transformations, enabling the construction of both fused and complex polycyclic pyridine derivatives.

Annulation Reactions Leading to Fused Pyridine Ring Systems

Annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, are a key strategy for elaborating the structure of this compound. The presence of the cyano group and the adjacent chloro atom facilitates the construction of fused five- and six-membered heterocyclic rings.

One common approach involves the reaction of the chloro-substituted cyanopyridine with bifunctional nucleophiles. For instance, reaction with ethyl 2-mercaptoacetate can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives through a Thorpe-Ziegler type cyclization of the intermediate. researchgate.net Similarly, the synthesis of furopyridine derivatives can be achieved. The synthesis of ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyanopyridines serves as a pertinent example of this type of transformation. researchgate.net These reactions highlight the utility of the chloro and cyano functionalities in building fused heterocyclic systems.

Fused SystemReagent ExampleResulting Core Structure
Thieno[2,3-b]pyridineEthyl 2-mercaptoacetateThieno[2,3-b]pyridine
Furo[2,3-b]pyridineEthyl glycolateFuro[2,3-b]pyridine
Pyrrolo[2,3-b]pyridineAminoacetonitrilePyrrolo[2,3-b]pyridine

Synthesis of Complex Polycyclic Pyridine Derivatives

Beyond simple fused systems, this compound is a valuable precursor for assembling more intricate polycyclic pyridine architectures. Multi-component reactions and cascade cyclization strategies are often employed to build these complex scaffolds in an efficient manner.

For example, 3-cyanopyridine (B1664610) derivatives are key components in the synthesis of pyrazolopyridines and pyrazoloquinolines. researchgate.net These reactions often proceed through a series of Knoevenagel and Michael additions, followed by intramolecular condensation and aromatization, to furnish the polycyclic products. researchgate.net The reactivity of the cyano group is central to the formation of the new heterocyclic rings. Furthermore, cascade 6-endo-dig cyclization reactions of 5-aminopyrazoles with alkynyl aldehydes demonstrate a modern approach to constructing diversified pyrazolo[3,4-b]pyridine frameworks, showcasing the potential for complex syntheses starting from appropriately substituted pyridine precursors. nih.gov

Precursor in the Rational Design and Synthesis of Biologically Inspired Chemical Scaffolds

The pyridine nucleus is a common motif in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals. The functional group handles on this compound allow for its incorporation into the synthetic pathways of novel research candidates in both of these critical areas.

Intermediacy in the Assembly of Pharmaceutical Research Candidates

While direct examples of this compound as an intermediate in the synthesis of marketed drugs are not extensively documented, its structural motifs are present in numerous pharmaceutical candidates. Chloro-substituted heterocyclic carboxylates are established intermediates in the synthesis of various therapeutic agents. For instance, ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro- researchgate.netresearchgate.netthiazeto[3,2-a]quinoline-3-carboxylate is a known intermediate for the synthesis of tricyclic fluoroquinolones, a class of potent antibiotics. researchgate.net This highlights the potential of similarly substituted picolinates in medicinal chemistry. The chloro and ester functionalities provide handles for further chemical elaboration to generate libraries of compounds for biological screening.

Pharmaceutical ClassRelated IntermediateKey Synthetic Transformation
Fluoroquinolone AntibioticsEthyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro- researchgate.netresearchgate.netthiazeto[3,2-a]quinoline-3-carboxylateCyclization and core modification
Anticancer AgentsPyrazolopyridine derivativesMulti-component reactions

Utility in the Synthetic Pathways of Agrochemical Research Compounds

The application of picolinate (B1231196) derivatives in agrochemical research is well-established, particularly in the development of herbicides. A notable example is the design and synthesis of novel 3-chloro-6-pyrazolyl picolinate derivatives as potential herbicide candidates. nih.gov These compounds are designed to mimic the action of auxin, a plant hormone, thereby disrupting weed growth. nih.gov The synthesis of these molecules leverages the reactivity of the chloro-picolinate core, where the chloro group can be displaced by a pyrazole (B372694) nucleophile. The resulting 6-pyrazolyl picolinates have shown promising herbicidal activity, demonstrating the direct utility of the 3-chloro-picolinate scaffold in the discovery of new agrochemicals. nih.gov

Agrochemical TargetKey Structural MotifMode of Action
Herbicides3-chloro-6-pyrazolyl picolinateSynthetic auxin

Contributions to the Synthesis of Functional Materials (e.g., Ligands, Precursors for Optoelectronic Applications)

The unique electronic properties of the pyridine ring, enhanced by the presence of electron-withdrawing cyano and ester groups, make this compound an attractive starting material for the synthesis of functional organic materials. These materials can find applications in areas such as optoelectronics and coordination chemistry.

Nicotinonitrile (3-cyanopyridine) derivatives have been investigated for their potential as nonlinear optical (NLO) materials. researchgate.net The combination of an electron-donating group and an electron-withdrawing group (like the cyano group) on a conjugated system can lead to a large molecular hyperpolarizability, a key property for NLO applications. The synthetic versatility of this compound allows for the introduction of various substituents to tune these electronic properties.

Furthermore, pyridine-based molecules are ubiquitous as ligands in coordination chemistry. The nitrogen atom of the pyridine ring and the cyano group can both coordinate to metal centers, allowing for the formation of a variety of metal-organic frameworks (MOFs) and coordination polymers. The ester and chloro functionalities can be further modified to introduce additional binding sites or to tune the solubility and electronic properties of the resulting ligands. The synthesis of heteroaromatic compounds with specific photophysical properties, such as large Stokes shifts and good quantum yields, is an active area of research where precursors like this compound can play a significant role. nih.gov

Material ApplicationKey FeaturePotential Functionality
Nonlinear OpticsConjugated system with donor-acceptor groupsSecond-harmonic generation
Ligand SynthesisPyridine nitrogen and cyano group as coordination sitesFormation of metal complexes, MOFs
Fluorescent ProbesExtended heteroaromatic systemsSensing and imaging

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Chloro 6 Cyanopicolinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While specific experimental spectra for Ethyl 3-chloro-6-cyanopicolinate are not widely available in the public domain, its structure allows for a confident prediction of its NMR spectral features. The compound's use as a key intermediate in patented synthetic routes, such as in the preparation of bicyclic mPGES-1 inhibitors, presupposes its characterization by NMR, even if the data is not published. google.comgoogle.com

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the two protons on the pyridine (B92270) ring.

Ethyl Protons : The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), arising from spin-spin coupling with each other. The methylene protons, being attached to an electron-withdrawing oxygen atom, will appear further downfield.

Aromatic Protons : The pyridine ring has two aromatic protons. Their precise chemical shifts are influenced by the electronic effects of the chloro, cyano, and ethyl ester substituents. The proton at the C4 position is expected to be a doublet, coupled to the proton at the C5 position. Likewise, the C5 proton will appear as a doublet, coupled to the C4 proton.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.

Carbonyl Carbon : The ester carbonyl carbon (C=O) will be the most deshielded, appearing at the far downfield end of the spectrum.

Aromatic Carbons : The six carbons of the pyridine ring will have characteristic shifts influenced by the attached substituents. The carbon bearing the cyano group (C6) and the carbon bearing the chloro group (C3) will be significantly affected. The carbon of the cyano group (C≡N) itself will also be visible in a distinct region.

Ethyl Carbons : The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on established chemical shift ranges for the functional groups present and is for illustrative purposes.

Predicted ¹H NMR Data (in CDCl₃)
Proton AssignmentPredicted Shift (ppm)Predicted Multiplicity
-O-CH₂-CH₃~ 4.4Quartet (q)
-O-CH₂-CH₃~ 1.4Triplet (t)
Pyridine H-4~ 8.1Doublet (d)
Pyridine H-5~ 7.9Doublet (d)
Predicted ¹³C NMR Data (in CDCl₃)
Carbon AssignmentPredicted Shift (ppm)
C=O (Ester)~ 163
Pyridine Ring Carbons~ 125-155
C≡N (Nitrile)~ 115
-O-CH₂-~ 63
-CH₃~ 14

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), for validating its molecular formula.

Molecular Formula Validation (HRMS): The molecular formula of this compound is C₉H₇ClN₂O₂. google.combldpharm.comchemicalbook.com High-resolution mass spectrometry can measure the molecular weight with extremely high precision (typically to within 5 ppm), allowing for the unambiguous confirmation of this formula by distinguishing it from other combinations of atoms with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₇ClN₂O₂
Nominal Mass210 g/mol
Monoisotopic Mass210.020 g/mol
Calculated Exact Mass [M+H]⁺ (for ³⁵Cl)211.0274 g/mol
Calculated Exact Mass [M+H]⁺ (for ³⁷Cl)213.0245 g/mol

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment) and subjecting it to further fragmentation. The resulting pattern of fragment ions provides valuable information about the molecule's structure. For this compound, a plausible fragmentation pathway would involve initial losses from the ester group.

Table 3: Predicted MS/MS Fragmentation Pattern for this compound This table presents a theoretical fragmentation pattern based on the compound's structure.

Fragment Ion (m/z)Proposed LossProposed Structure
182Loss of C₂H₄ (ethene)3-chloro-6-cyanopicolinic acid ion
166Loss of OC₂H₅ (ethoxy radical)3-chloro-6-cyanopicolinoyl cation
138Loss of OC₂H₅ and CO3-chloro-6-cyanopyridinium ion

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectrum is a unique "fingerprint" that is highly specific to the compound's structure and functional groups.

For this compound, key functional groups will give rise to characteristic absorption (FTIR) or scattering (Raman) bands.

Nitrile (C≡N) Stretch : A sharp, intense band is expected in the 2240-2220 cm⁻¹ region.

Carbonyl (C=O) Stretch : A strong absorption from the ester carbonyl group is expected around 1725-1705 cm⁻¹.

Aromatic Ring Stretches : C=C and C=N stretching vibrations within the pyridine ring will appear in the 1600-1400 cm⁻¹ region.

C-O and C-Cl Stretches : Vibrations corresponding to the C-O ester linkage and the C-Cl bond will be present in the fingerprint region (below 1300 cm⁻¹).

These techniques are also invaluable for reaction monitoring, as the disappearance of reactant peaks and the appearance of product peaks (e.g., the formation of the nitrile peak during synthesis) can be tracked in real-time. google.com

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
NitrileC≡N Stretch2240 - 2220Medium-Sharp
EsterC=O Stretch1725 - 1705Strong
Aromatic RingC=C / C=N Stretches1600 - 1400Variable
EsterC-O Stretch1300 - 1000Medium-Strong
Aryl HalideC-Cl Stretch850 - 550Medium-Strong

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the exact three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a well-ordered crystal, a complete structural model can be generated, providing precise bond lengths, bond angles, and torsional angles.

While no publicly available crystal structure exists for this compound, such an analysis would provide definitive proof of its structure. Key insights from an SCXRD study would include:

Confirmation of Connectivity : Unambiguously confirming the substitution pattern on the pyridine ring.

Conformational Details : Determining the preferred orientation of the ethyl ester group relative to the pyridine ring.

Intermolecular Interactions : Revealing how the molecules pack in the crystal lattice, highlighting any non-covalent interactions such as π-π stacking or halogen bonding that influence the solid-state properties.

Planarity : Quantifying the planarity of the pyridine ring system.

Spectroscopic Probes for Reaction Intermediates and Transition States

Understanding not just the final products but also the pathway a reaction takes is a central goal of chemistry. Spectroscopic techniques can be adapted to study short-lived reaction intermediates and, in some cases, provide information about the high-energy transition states that connect them.

This compound is itself a stable intermediate in more complex syntheses. google.comgoogle.com In reactions where this compound is consumed, its spectroscopic signature (e.g., its characteristic NMR signals or IR bands) can be monitored over time to study reaction kinetics. For instance, in the hydrogenation of the cyano group mentioned in patent literature, the disappearance of the C≡N stretch in the IR spectrum and the appearance of signals for an aminomethyl group in the NMR spectrum would allow for detailed reaction profiling. google.comgoogle.com

While directly observing a transition state is exceptionally challenging, advanced spectroscopic methods combined with computational chemistry can infer its properties. By studying reaction kinetics under various conditions (e.g., by varying temperature or isotopic substitution) and analyzing the resulting spectroscopic data, chemists can build a detailed model of the reaction energy surface, including the structure and energy of the transition state. No such mechanistic studies have been published for reactions involving this compound.

Theoretical and Computational Studies of Ethyl 3 Chloro 6 Cyanopicolinate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Orbital Analysis, and Reactivity Predictions

Currently, there are no published studies that have employed quantum chemical methods like Density Functional Theory (DFT) to investigate the electronic structure of Ethyl 3-chloro-6-cyanopicolinate. Such a study would be invaluable for understanding the molecule's fundamental properties.

A typical computational approach would involve geometry optimization of the molecule's ground state using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This would yield key electronic properties, which could be tabulated as follows:

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Hypothetical Value Significance
HOMO Energy -7.2 eV Indicates susceptibility to electrophilic attack
LUMO Energy -1.5 eV Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap 5.7 eV Relates to chemical reactivity and stability
Dipole Moment 3.5 D Influences solubility and intermolecular interactions

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would pinpoint the regions of the molecule most likely to participate in chemical reactions. Furthermore, a Molecular Electrostatic Potential (MEP) map would visually represent the electron density distribution, highlighting electrophilic and nucleophilic sites.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Hypotheses in Chemical Biology Contexts

In the absence of any published molecular docking or dynamics simulation studies, the potential biological targets of this compound remain purely speculative. Picolinate (B1231196) derivatives are known to interact with a variety of enzymes and receptors.

A computational investigation would first involve identifying potential protein targets based on structural similarity to known bioactive molecules. Molecular docking simulations could then be performed to predict the binding affinity and pose of this compound within the active site of a selected receptor.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Receptor

Parameter Hypothetical Value Description
Binding Affinity -8.5 kcal/mol Predicted strength of the ligand-receptor interaction
Key Interacting Residues Tyr234, Ser150, Leu301 Amino acids forming hydrogen bonds or hydrophobic contacts

Following docking, molecular dynamics simulations could be run to assess the stability of the predicted ligand-receptor complex over time, providing insights into the dynamic nature of the interaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

No computational studies predicting the spectroscopic parameters of this compound have been found in the literature. Theoretical calculations are a powerful tool for interpreting experimental spectra.

Using the optimized geometry from DFT calculations, it would be possible to compute theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Data Hypothetical Predicted Value Hypothetical Experimental Value Assignment
IR Frequency (C≡N) 2235 cm⁻¹ 2230 cm⁻¹ Cyano group stretch
IR Frequency (C=O) 1720 cm⁻¹ 1715 cm⁻¹ Ester carbonyl stretch
¹H NMR (ester CH₂) 4.4 ppm 4.35 ppm Methylene (B1212753) protons

Discrepancies between predicted and experimental values can often be reconciled through the use of scaling factors or by employing more advanced computational methods.

Computational Elucidation of Reaction Mechanisms and Transition State Energies

The reactivity of this compound has not been explored through computational means in any published work. Theoretical chemistry can provide detailed insights into reaction pathways and the energies of transition states.

For example, a computational study could investigate the mechanism of nucleophilic aromatic substitution at the chloro-position. By mapping the potential energy surface, the transition state structure and its associated activation energy could be determined, offering a deeper understanding of the reaction kinetics.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

There are currently no QSRR models that specifically include this compound. QSRR studies aim to establish a mathematical relationship between the structural features of a series of compounds and their chemical reactivity.

To develop a QSRR model for a class of picolinates including the title compound, a dataset of related molecules with known reactivity data would be required. A variety of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each compound, and statistical methods would be used to build a predictive model.

Future Research Trajectories and Emerging Opportunities for Ethyl 3 Chloro 6 Cyanopicolinate

Development of More Sustainable and Environmentally Benign Synthetic Methods

The future of chemical manufacturing hinges on the adoption of green chemistry principles. For Ethyl 3-chloro-6-cyanopicolinate and its derivatives, research is trending towards methods that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key research avenues include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, significantly reducing the number of synthetic steps and associated waste. researchgate.net The development of novel MCRs for pyridine (B92270) synthesis offers a direct and efficient route to functionalized picolinates. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes and improve yields compared to conventional heating methods. sci-hub.senih.gov Applying this technology to the synthesis and transformations of halopyridines is a promising area for creating more efficient processes. sci-hub.se

Benign Catalysts and Solvents: Research into biodegradable catalysts, such as pectin (B1162225), and the use of water or deep eutectic solvents as reaction media are gaining traction. researchgate.netnih.gov These approaches reduce reliance on toxic and volatile organic solvents, aligning with green chemistry goals. nih.gov For instance, procedures using pectin as a catalyst have been shown to be effective for synthesizing various heterocyclic compounds under ambient conditions. researchgate.net

MethodKey AdvantagesRelevant FindingsCitations
Multicomponent Reactions (MCRs) High atom economy, reduced steps, lower waste generation.Enables rapid assembly of complex pyridine structures in a single operation. researchgate.net
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, enhanced energy efficiency.Synthesis of pyridine derivatives completed in minutes instead of hours. sci-hub.senih.gov
Green Catalysis Use of non-toxic, renewable, and biodegradable catalysts.Pectin and other natural polymers can effectively catalyze reactions at room temperature. researchgate.net
Alternative Solvents Reduced environmental impact, improved safety.Water and deep eutectic solvents can replace hazardous organic solvents. nih.gov

Exploration of Novel Catalytic Systems for Efficient Transformations

Advances in catalysis are critical for activating the relatively inert C-Cl bond and facilitating selective transformations of this compound. Future work will likely focus on developing more robust and versatile catalytic systems.

Advanced Palladium Catalysis: While palladium catalysts are established in cross-coupling, research continues to develop ligands, such as N-heterocyclic carbenes (NHCs), that enhance catalyst stability and efficiency, allowing for transformations with a broader range of substrates and functional groups. rsc.org

Earth-Abundant Metal Catalysis: To reduce cost and environmental concerns associated with precious metals like palladium, there is a growing interest in using catalysts based on more abundant metals such as iron and nickel. researchgate.net These have shown increasing efficiency in cross-coupling reactions to form 2-alkylpyridines from 2-halopyridines. researchgate.net

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions under mild conditions. nih.gov Photoredox catalysis can generate pyridyl radicals from halopyridines, enabling novel transformations that are not accessible through traditional methods and are tolerant of sensitive functional groups. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that can be designed as heterogeneous catalysts. nih.gov A Zr-based MOF has been successfully used for the synthesis of picolinate (B1231196) derivatives, demonstrating the potential of these materials to offer high efficiency and recyclability. nih.gov

Expansion of Synthetic Utility in Under-explored Chemical Spaces

The unique electronic properties conferred by the chloro, cyano, and ester groups on this compound open the door to a wide array of chemical transformations, many of which remain underexplored.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing cyano group activates the chlorine atom at the 3-position towards nucleophilic attack, albeit less readily than halogens at the 2- or 4-positions. abertay.ac.uk Future research could explore a wider range of sulfur, oxygen, and nitrogen nucleophiles under optimized conditions (e.g., microwave irradiation, specialized solvents) to generate novel substituted picolinates. sci-hub.se The reactivity of halopyridines towards nucleophiles can be significantly influenced by the solvent and the nature of the halogen. sci-hub.seabertay.ac.uk

Directed C-H Functionalization: Modern synthetic methods allow for the selective functionalization of C-H bonds. Developing strategies to selectively target the C-4 or C-5 positions of the picolinate ring would provide a powerful tool for late-stage modification, enabling the synthesis of highly complex and diverse molecular architectures.

Radical Reactions: As demonstrated by photoredox catalysis, generating a pyridyl radical from the C-Cl bond offers a complementary approach to traditional ionic reactions. nih.gov Exploring the addition of these radicals to various alkenes and alkynes could yield a host of novel structures not easily accessible by other means. nih.gov

Reaction TypePosition(s) TargetedPotential Reagents/ConditionsDesired OutcomeCitations
Nucleophilic Aromatic Substitution C-3 (Cl)S, O, N nucleophiles; Microwave; DMSO/HMPA solventsDirect introduction of new functional groups sci-hub.seabertay.ac.uk
Cross-Coupling Reactions C-3 (Cl)Boronic acids, organozincs; Pd, Ni, Fe catalystsC-C bond formation to build complex scaffolds researchgate.net
Radical Hydroarylation C-3 (Cl)Alkenes, alkynes; Photoredox catalystsAnti-Markovnikov addition for novel alkyl/vinyl pyridines nih.gov
Directed C-H Functionalization C-4, C-5Transition metal catalysts with directing groupsLate-stage diversification of the pyridine core

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and efficiency.

Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. Researchers have demonstrated that converting a multi-step batch synthesis of a pyridine-containing drug into a single continuous flow process can dramatically increase yield (e.g., from 58% to 92%) and reduce projected production costs by up to 75%. vcu.edu

Integrating the synthesis and derivatization of this compound into automated flow platforms could:

Improve Reaction Control: Precisely manage temperature, pressure, and reaction time, leading to higher yields and purities.

Enable Rapid Library Synthesis: Automate the sequential addition of different reagents to a flow stream of the picolinate, allowing for the rapid generation of large libraries of derivatives for screening in drug discovery or materials science.

Enhance Safety: Minimize the handling of potentially hazardous materials and contain reactions within a closed system. mdpi.com

Synergistic Applications at the Interface of Chemical Synthesis and Related Disciplines

The derivatives of this compound are not just synthetic targets but are enabling tools for other scientific fields. Future research will see a greater fusion of its chemistry with disciplines like medicinal chemistry, materials science, and agrochemistry.

Medicinal Chemistry: Pyridine and picolinate structures are privileged scaffolds in drug discovery, found in numerous FDA-approved drugs. nih.govnih.gov The chlorine atom, in particular, is a key component in over 250 approved medications, where it can modulate a compound's metabolic stability, lipophilicity, and binding affinity. nih.gov Derivatives of this compound are ideal candidates for screening as enzyme inhibitors or as building blocks for more complex active pharmaceutical ingredients. nih.gov

Materials Science: Pyridine derivatives are essential ligands for creating metal-organic frameworks (MOFs) and other coordination polymers. mdpi.comresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group on picolinate derivatives can coordinate with metal ions, while the cyano and chloro groups provide sites for post-synthetic modification. researchgate.net This could lead to new materials with tailored properties for gas storage, catalysis, or sensing.

Functional Polymers: The Kabachnik-Fields reaction and other polymerization techniques can incorporate functional monomers into polymer chains. mdpi.com Using derivatives of this compound, it may be possible to create functional polymers with unique electronic, chelating, or flame-retardant properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-chloro-6-cyanopicolinate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic aromatic substitution or cross-coupling reactions, using precursors like picolinic acid derivatives. Optimize parameters (temperature, catalyst loading, solvent polarity) via Design of Experiments (DoE) to maximize yield and purity. Monitor intermediates using TLC or HPLC, and validate with spectroscopic techniques (e.g., 1^1H/1313C NMR, IR) .
  • Data Analysis : Tabulate reaction yields against variables (e.g., solvent polarity index, catalyst type) to identify correlations. Statistical tools like ANOVA can determine significant factors.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirm substitution patterns using 1^1H NMR (chloro and cyano groups induce distinct deshielding) and 1313C NMR (carbonitrile peak ~110-120 ppm).
  • GC-MS : Use electron ionization to fragment the molecule, identifying Cl and CN groups via isotopic patterns and fragmentation pathways.
  • XRD : For crystalline samples, employ single-crystal X-ray diffraction (SHELX suite for structure refinement) to resolve bond angles and spatial configuration .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use fume hoods, gloves (nitrile), and face shields. Monitor airborne concentrations below PAC-1 (2.1 mg/m³) using real-time sensors .
  • Spill Management : Absorb with diatomaceous earth; avoid water to prevent hydrolysis. Dispose via hazardous waste channels compliant with ECHA guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic/nucleophilic sites.
  • Validation : Compare predicted reaction pathways (e.g., Cl substitution kinetics) with experimental kinetic data (Arrhenius plots). Discrepancies may indicate solvent effects or transition-state stabilization .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or MS fragments) for this compound derivatives?

  • Methodological Answer :

  • Hypothesis Testing : If NMR signals conflict with expected regiochemistry, synthesize isotopically labeled analogs (e.g., 15^{15}N-cyano) to confirm assignments.
  • Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) with high-resolution MS/MS to differentiate isobaric structures. Use SHELXL for crystallographic validation of ambiguous cases .

Q. How can this compound serve as a precursor in heterocyclic synthesis, and what mechanistic insights govern its regioselectivity?

  • Methodological Answer :

  • Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or in-situ IR to track intermediate formation. For example, monitor cyano group participation in cyclization via attenuated total reflectance (ATR)-IR.
  • Regioselectivity Mapping : Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Compare with DFT-predicted transition-state charges .

Q. What advanced statistical approaches are suitable for analyzing dose-response or structure-activity relationship (SAR) data involving this compound?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
  • Error Mitigation : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in SAR models, especially with limited datasets .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure hypotheses for pharmacological studies involving this compound?

  • Example Application :

  • Population (P) : In vitro cancer cell lines (e.g., HepG2).
  • Intervention (I) : Dose-dependent exposure to this compound.
  • Comparison (C) : Untreated controls or analogs lacking the cyano group.
  • Outcome (O) : IC50 values for apoptosis induction.
  • Time (T) : 24–72-hour exposure periods.
  • Hypothesis : "The cyano group enhances pro-apoptotic activity via ROS generation compared to non-cyano analogs."

Q. What criteria ensure rigorous literature reviews for identifying research gaps in picolinate derivative chemistry?

  • Methodological Answer :

  • Source Evaluation : Prioritize peer-reviewed journals, avoiding non-peer-reviewed platforms (e.g., ChemIDplus for physicochemical data only).
  • Gap Analysis : Use citation mapping tools (e.g., VOSviewer) to visualize understudied areas, such as enantioselective synthesis or metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.